![molecular formula C17H23NO2 B12552681 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one CAS No. 178163-52-5](/img/structure/B12552681.png)
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexanone core with a phenyl ring substituted with a morpholinylmethyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one typically involves a Mannich reaction, which is a three-component condensation reaction. The process generally includes the following steps:
Starting Materials: Cyclohexanone, formaldehyde, and morpholine.
Reaction Conditions: The reaction is carried out in an ethanol and dimethylformamide (DMF) mixture, with the temperature maintained at around 60°C.
Procedure: Cyclohexanone and formaldehyde are dissolved in the ethanol-DMF mixture, followed by the addition of morpholine with constant stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: Its chemical properties make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one can be compared to other similar compounds, such as:
N-Methyl-4-(morpholin-4-yl)benzylamine: This compound also contains a morpholine group but differs in its overall structure and reactivity.
Asymmetrical mono-carbonyl analogs of curcumin (AMACs): These compounds share structural similarities and exhibit comparable biological activities, such as anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
178163-52-5 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
4-[4-(morpholin-4-ylmethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H23NO2/c19-17-7-5-16(6-8-17)15-3-1-14(2-4-15)13-18-9-11-20-12-10-18/h1-4,16H,5-13H2 |
Clé InChI |
VHFQCHHECYTSAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1C2=CC=C(C=C2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


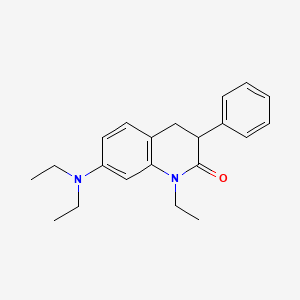
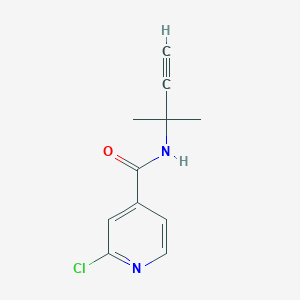
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)

![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)

![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)

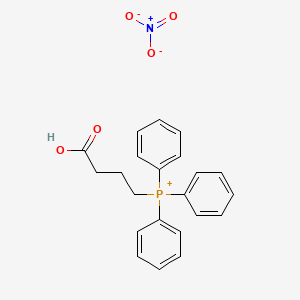
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
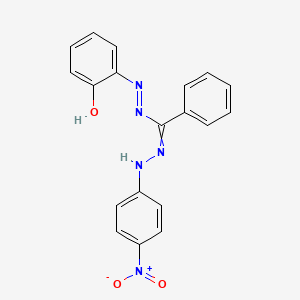
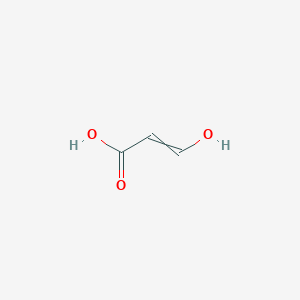

![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
